molecular formula C9H12N2O2 B13817804 N-(5-Formyl-2,4-dimethyl-1H-pyrrol-3-yl)acetamide

N-(5-Formyl-2,4-dimethyl-1H-pyrrol-3-yl)acetamide

Cat. No.: B13817804
M. Wt: 180.20 g/mol
InChI Key: YJAAYFFHAPTVOC-UHFFFAOYSA-N
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Description

N-(5-Formyl-2,4-dimethyl-1H-pyrrol-3-yl)acetamide is a pyrrole-based acetamide derivative characterized by a formyl group at the 5-position and methyl substituents at the 2- and 4-positions of the pyrrole ring. The acetamide moiety is attached to the 3-position of the pyrrole core. This compound’s structural complexity arises from the interplay of electron-withdrawing (formyl) and electron-donating (methyl) groups, which influence its electronic properties, solubility, and reactivity.

The formyl group is a reactive functional group that can participate in hydrogen bonding or serve as a site for further chemical modifications (e.g., condensation reactions), making this compound a versatile intermediate in medicinal chemistry. The dimethyl substituents enhance steric stability and may modulate lipophilicity, affecting membrane permeability in biological systems .

Properties

Molecular Formula

C9H12N2O2

Molecular Weight

180.20 g/mol

IUPAC Name

N-(5-formyl-2,4-dimethyl-1H-pyrrol-3-yl)acetamide

InChI

InChI=1S/C9H12N2O2/c1-5-8(4-12)10-6(2)9(5)11-7(3)13/h4,10H,1-3H3,(H,11,13)

InChI Key

YJAAYFFHAPTVOC-UHFFFAOYSA-N

Canonical SMILES

CC1=C(NC(=C1NC(=O)C)C)C=O

Origin of Product

United States

Preparation Methods

Chemical Reactions Analysis

N-(5-Formyl-2,4-dimethyl-1H-pyrrol-3-yl)acetamide undergoes various chemical reactions, including:

Mechanism of Action

The mechanism of action of N-(5-Formyl-2,4-dimethyl-1H-pyrrol-3-yl)acetamide involves its interaction with specific molecular targets and pathways. For example, it may inhibit the activity of certain enzymes or proteins, leading to the suppression of cell growth or the induction of cell death in cancer cells . The exact molecular targets and pathways can vary depending on the specific biological context.

Comparison with Similar Compounds

Key Observations:

  • Formyl vs. Other Substituents: The 5-formyl group in the target compound distinguishes it from analogs with halogenated (e.g., fluoro in ) or alkylated (e.g., benzyl in ) substituents. The formyl group may enhance hydrogen-bonding interactions with biological targets compared to non-polar groups .
  • Triazole/Pyrrole Hybrids : Compounds like those in combine pyrrole with triazole rings, often linked via sulfanyl bridges. These hybrids exhibit broad-spectrum antimicrobial activity, suggesting that the target compound’s pyrrole core could be similarly bioactive if paired with complementary functional groups .
  • Oxadiazole and Thiazole Moieties : Derivatives incorporating oxadiazole () or thiazole () rings demonstrate improved metabolic stability and target selectivity, highlighting the importance of heterocyclic diversity in drug design.

Pharmacological and Chemical Property Comparison

Solubility and Reactivity:

  • The methyl groups at the 2- and 4-positions provide steric protection to the pyrrole ring, reducing susceptibility to oxidative degradation—a common issue in pyrrole-based compounds .

Unique Advantages of this compound

Synthetic Versatility : The formyl group allows for facile derivatization (e.g., Schiff base formation or nucleophilic additions), enabling the generation of libraries for structure-activity relationship (SAR) studies .

Target Selectivity : The combination of electron-rich (methyl) and electron-deficient (formyl) regions may enable dual interactions with both hydrophobic pockets and polar active sites in proteins .

Biological Activity

N-(5-Formyl-2,4-dimethyl-1H-pyrrol-3-yl)acetamide is a pyrrole derivative that has drawn attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores the compound's biological activity, including its mechanisms of action, therapeutic potential, and relevant case studies.

  • Molecular Formula : C₉H₁₂N₂O₂
  • Molecular Weight : 180.207 g/mol
  • Structure : The compound features a pyrrole ring with a formyl group and an acetamide substituent, contributing to its reactivity and biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within biological systems. Key mechanisms include:

  • Enzyme Inhibition : The formyl group can form covalent bonds with nucleophilic sites on enzymes, potentially inhibiting their activity and altering metabolic pathways.
  • Receptor Modulation : The acetamide group enhances binding affinity to certain receptors, influencing cellular signaling pathways.
  • Antimicrobial Activity : Preliminary studies suggest that this compound may exhibit antimicrobial properties by disrupting bacterial cell wall synthesis or interfering with metabolic functions.

Biological Activity Overview

Activity TypeDescriptionReferences
Anticancer Exhibits growth inhibition in various cancer cell lines; potential as a lead compound for anticancer drug development.
Antimicrobial Demonstrates activity against Gram-positive bacteria; MIC values suggest significant potency compared to standard antibiotics.
Neuroprotective Investigated for effects on neurological disorders; structural properties may confer protective effects on neuronal cells.

Anticancer Activity

A study evaluated the anticancer properties of various pyrrole derivatives, including this compound. The compound was tested against multiple cancer cell lines, revealing promising results in terms of growth inhibition:

  • Cell Lines Tested : HeLa (cervical cancer), MCF7 (breast cancer), and A549 (lung cancer).
  • Results : The compound showed a GI₅₀ (concentration required to inhibit 50% cell growth) in the low micromolar range, indicating significant anticancer potential compared to existing treatments.

Antimicrobial Activity

Research focusing on the antimicrobial properties demonstrated that this compound effectively inhibited the growth of several bacterial strains:

  • Tested Bacteria : Staphylococcus aureus and Escherichia coli.
  • MIC Values : Ranged from 3.12 to 12.5 μg/mL, which are competitive with standard antibiotics like ciprofloxacin (MIC 2 μg/mL).

Q & A

Basic Research Questions

Q. What synthetic routes are recommended for N-(5-Formyl-2,4-dimethyl-1H-pyrrol-3-yl)acetamide, and how can reaction conditions be optimized for yield and purity?

  • Methodological Answer : The compound can be synthesized via formylation of a pyrrole precursor using Vilsmeier-Haack reagent (PhPOCl₂/DMF) followed by acetylation. For example, analogous acetamide derivatives have been prepared via oxime intermediates using boronic acid catalysis (BAC) under mild conditions (50°C) with yields exceeding 85% after purification by flash chromatography (hexane/EtOAC gradients). Optimization involves adjusting stoichiometry, temperature, and catalyst loading to minimize side reactions like over-acetylation .

Q. How should researchers characterize this compound spectroscopically to confirm its structure?

  • Methodological Answer : Use a combination of:

  • ¹H/¹³C NMR : Key signals include the formyl proton (δ ~9.8–10.2 ppm) and acetamide methyl group (δ ~2.0–2.1 ppm). The pyrrole ring protons typically appear as a singlet (δ ~6.8–7.2 ppm) due to symmetry .
  • IR Spectroscopy : Stretching vibrations for the formyl group (~1680–1700 cm⁻¹) and amide C=O (~1650–1670 cm⁻¹) .
  • HRMS : Confirm the molecular ion [M+H]⁺ (exact mass calculated: 194.1056 g/mol) .

Q. What computational methods predict the biological activity of this compound in early-stage research?

  • Methodological Answer : Employ the PASS program to predict broad-spectrum activity (e.g., anti-inflammatory or enzyme inhibition). Molecular docking against target proteins (e.g., kinases) can identify binding affinities. Validate predictions with in vitro assays (e.g., enzyme inhibition or cytotoxicity screens) .

Advanced Research Questions

Q. How can researchers resolve contradictions between computational predictions and experimental bioactivity results?

  • Methodological Answer : Reassess docking parameters (e.g., ligand protonation states, solvation effects) using molecular dynamics simulations. Cross-validate with alternative software (AutoDock Vina, Schrödinger). If discrepancies persist, synthesize analogs with modified substituents (e.g., replacing the formyl group with a methyl ester) to probe SAR .

Q. What strategies determine hydrogen bonding patterns and crystal packing using X-ray crystallography?

  • Methodological Answer : Perform single-crystal X-ray diffraction (SCXRD) and refine data using SHELXL. Analyze intermolecular interactions (e.g., N–H⋯O hydrogen bonds between the acetamide and formyl groups) with Mercury software. Graph-set analysis (e.g., Etter’s rules) can classify motifs like R₂²(8) rings, critical for understanding supramolecular assembly .

Q. How can structure-activity relationship (SAR) studies guide functionalization of the pyrrole and acetamide moieties?

  • Methodological Answer : Synthesize derivatives with substitutions at the pyrrole 2,4-dimethyl or acetamide N-position. Test bioactivity in parallel assays (e.g., kinase inhibition). For example, replacing the formyl group with a carboxylic acid (as in SU6668 analogs) enhances solubility and target engagement .

Q. What analytical approaches resolve discrepancies in spectroscopic data during structure elucidation?

  • Methodological Answer : Use heteronuclear correlation NMR (HSQC/HMBC) to assign ambiguous signals. LC-MS/MS can detect trace impurities (e.g., acetylated byproducts). Cross-reference with SCXRD data for unambiguous confirmation .

Q. How can regioselectivity challenges in formylation and acetylation be addressed?

  • Methodological Answer : Employ directing groups (e.g., electron-donating methyl substituents) to favor formylation at the pyrrole 5-position. Kinetic vs. thermodynamic control (e.g., low-temperature acetylation) can prevent over-substitution. Monitor reaction progress via TLC or in situ IR .

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